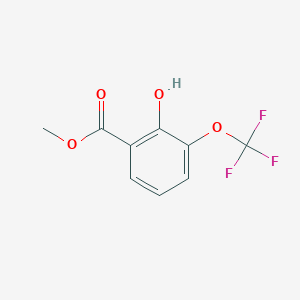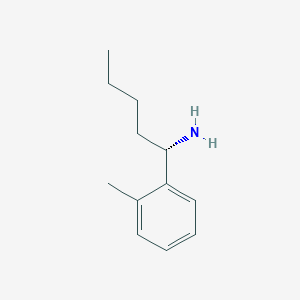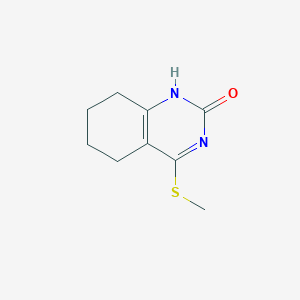
4-(methylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a methylthio group at the 4-position and a tetrahydro configuration at the 5,6,7,8 positions. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable methylthio-containing reagent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding tetrahydroquinazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinazoline derivatives
Substitution: Amino or thiol-substituted quinazolinones
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 4-(methylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylthio)quinazolin-2(1H)-one: Lacks the tetrahydro configuration but shares the quinazolinone core and methylthio group.
5,6,7,8-Tetrahydroquinazolin-2(1H)-one: Lacks the methylthio group but has the tetrahydro configuration.
4-(Methylthio)-quinazoline: Lacks the carbonyl group at the 2-position but has the quinazoline core and methylthio group.
Uniqueness
4-(Methylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to the combination of its methylthio group and tetrahydro configuration, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H12N2OS |
|---|---|
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
4-methylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C9H12N2OS/c1-13-8-6-4-2-3-5-7(6)10-9(12)11-8/h2-5H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
XJNGUIHJDACJMS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=O)NC2=C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


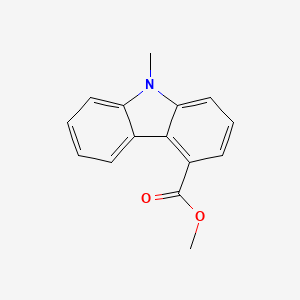
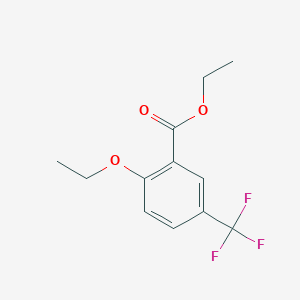
![2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)
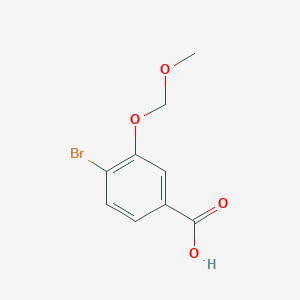
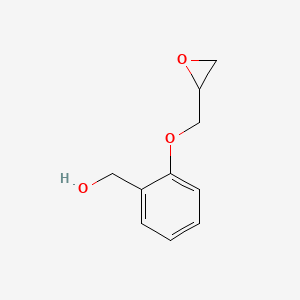

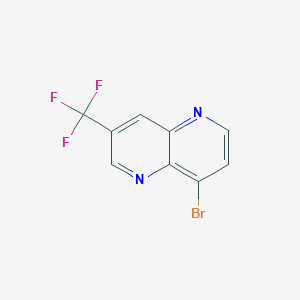
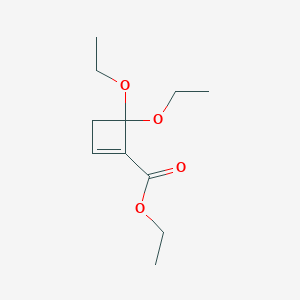
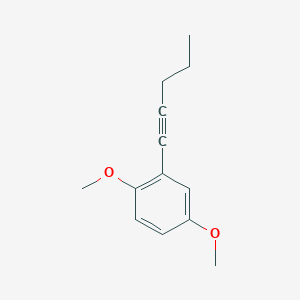

![Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate](/img/structure/B13980277.png)
![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)
